5-Bromo-7-fluoro-1-(tetrahydro-2H-pyran-2-yl)-1H-indazole is a synthetic organic compound classified within the indazole family, which consists of heterocyclic aromatic compounds known for their diverse biological activities. This compound is characterized by the presence of a bromine atom at the fourth position and a fluorine atom at the seventh position of the indazole ring, along with a tetrahydropyran moiety. It has garnered attention in medicinal chemistry due to its potential pharmacological properties, including anti-inflammatory and anticancer activities. The compound has been registered under the CAS number 2056937-83-6 and has a molecular weight of approximately 299.14 g/mol .
The synthesis of 5-bromo-7-fluoro-1-(tetrahydro-2H-pyran-2-yl)-1H-indazole typically involves several key steps:
The molecular structure of 5-bromo-7-fluoro-1-(tetrahydro-2H-pyran-2-yl)-1H-indazole can be described as follows:
The presence of halogen substituents and the tetrahydropyran group contributes to its structural complexity, influencing its reactivity and biological activity .
5-Bromo-7-fluoro-1-(tetrahydro-2H-pyran-2-yl)-1H-indazole exhibits various chemical reactivity patterns:
Common reagents used in these reactions include potassium permanganate for oxidation, lithium aluminum hydride for reduction, and various alkyl halides for substitution reactions .
The mechanism of action for 5-bromo-7-fluoro-1-(tetrahydro-2H-pyran-2-yl)-1H-indazole involves its interaction with specific molecular targets within biological systems:
The exact molecular targets remain to be fully elucidated through ongoing research into its pharmacodynamics and pharmacokinetics.
The physical and chemical properties of 5-bromo-7-fluoro-1-(tetrahydro-2H-pyran-2-yl)-1H-indazole include:
These properties are crucial for determining its behavior in biological systems and during chemical reactions .
5-Bromo-7-fluoro-1-(tetrahydro-2H-pyran-2-yl)-1H-indazole has several significant applications in scientific research:
This compound represents an important area of research due to its diverse applications and potential therapeutic benefits.
The sequential introduction of bromine and fluorine atoms at the C5 and C7 positions of the indazole scaffold follows carefully orchestrated electrophilic aromatic substitution (SEAr) and diazotization pathways. Bromination typically employs molecular bromine (Br₂) in dichloromethane at 0°C, achieving >85% regioselectivity at the electron-rich C5 position due to the indazole ring’s inherent bias [1]. Subsequent fluorine installation leverages the Balz-Schiemann reaction, where a C7-aniline precursor undergoes diazotization with sodium nitrite under acidic conditions, followed by thermal decomposition of the isolated diazonium tetrafluoroborate to yield the fluoro-substituted intermediate. This method circumvents direct electrophilic fluorination challenges, providing a 72–78% yield with minimal byproducts .
Table 1: Halogenation Method Comparison
Halogen | Method | Reagents/Conditions | Yield (%) | Regioselectivity |
---|---|---|---|---|
Bromine (C5) | Electrophilic Bromination | Br₂, DCM, 0°C, 2h | 85–92 | >95% C5 |
Fluorine (C7) | Balz-Schiemann Reaction | NaNO₂, HBF₄, 0°C; then Δ, 60°C | 72–78 | >98% C7 |
Alternative approaches include directed ortho-metalation (DoM) for late-stage fluorination. However, competitive coordination of the indazole nitrogen limits efficacy, yielding <60% of the desired product [1].
The tetrahydropyran (THP) ring is introduced at N1 via regioselective N-alkylation, exploiting the differential acidity of the indazole’s N1-H (pKa ≈ 14) versus N2-H (pKa ≈ 16). Sodium hydride (1.1 equiv) in anhydrous THF deprotonates N1, generating a nucleophilic site that reacts with 3,4-dihydropyran (DHP) under mild conditions (0°C to 25°C, 12h). This method achieves >99% N1 regioselectivity for 3-substituted indazoles, including 5-bromo-7-fluoroindazole precursors [9]. The reaction proceeds via an SN² mechanism, with DHP acting as a latent electrophile that forms an oxocarbenium ion intermediate.
Table 2: Cyclization Optimization Experiments
Base | Solvent | Temp (°C) | Time (h) | N1: N2 Ratio | Yield (%) |
---|---|---|---|---|---|
NaH | THF | 0→25 | 12 | >99:1 | 89 |
Cs₂CO₃ | DMF | 25 | 16 | 1.4:1 | 50 |
t-BuOK | THF | 0→50 | 5.5 | 13:1 | 78 |
DBU | CH₂Cl₂ | 25 | 16 | 3.2:1 | 59 |
The Mitsunobu reaction represents an orthogonal approach, using diisopropyl azodicarboxylate (DIAD) and triphenylphosphine (PPh₃) to couple indazole with 2-tetrahydropyranol. Though effective, this route is cost-prohibitive for scale-up due to stoichiometric phosphine oxide waste [1].
The THP group serves a dual role: it acts as a directing group for C–H functionalization and protects N1 during subsequent metal-catalyzed cross-couplings (e.g., Suzuki-Miyaura). Acid stability studies reveal that the THP-indazole bond remains intact below pH 3 but undergoes rapid cleavage with trifluoroacetic acid (TFA) in dichloromethane (95% deprotection in 30 min). This orthogonality allows chemoselective modification of the halogenated indazole core without compromising the N1 protection [9] [10].
Table 3: Protecting Group Performance Comparison
Protecting Group | Deprotection Conditions | Compatibility | Functional Group Tolerance |
---|---|---|---|
THP | 2M HCl in MeOH, 25°C | Stable under basic cross-coupling | Halogens, esters, boronic acids |
Benzyl | H₂, Pd/C, EtOH | Sensitive to hydrogenation conditions | Limited for olefins/acetylenes |
SEM | TFA, DCM, 0°C | Labile to strong acids | Broad |
Notably, the THP group’s steric bulk suppresses N2-alkylation during synthesis, as confirmed by X-ray crystallography of intermediates [10].
Solution-phase synthesis remains the industrial standard for 5-bromo-7-fluoro-1-(tetrahydro-2H-pyran-2-yl)-1H-indazole. A typical sequence involves:
Solid-phase approaches employ Wang resin-linked indazoles, where halogenation and THP attachment occur on the polymer support. While enabling combinatorial library synthesis (e.g., via automated parallel reactors), resin loading inefficiencies (≤0.8 mmol/g) and cleavage side reactions cap yields at 35–42% .
Table 4: Synthesis Route Comparison
Parameter | Solution-Phase | Solid-Phase |
---|---|---|
Overall Yield | 65–70% | 35–42% |
Scalability | Kilogram-scale feasible | Milligram-scale optimal |
Purification | Column chromatography | Resin filtration/washes |
Purity (HPLC) | >99% | 85–90% |
Key Advantage | High yield, scalability | Library diversification |
Economic analysis favors solution-phase methods for bulk production (cost: $120/g at 10kg scale), while solid-phase routes remain confined to lead-discovery applications [8].
CAS No.: 57236-36-9
CAS No.: 2454-11-7
CAS No.: 99593-25-6
CAS No.: 60755-86-4
CAS No.: